molecular formula C5H9NS B2800508 2-Butyl thiocyanate CAS No. 25414-89-5

2-Butyl thiocyanate

Cat. No. B2800508
CAS RN: 25414-89-5
M. Wt: 115.19
InChI Key: HMDYBNCYTSFZEL-UHFFFAOYSA-N
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Description

2-Butyl thiocyanate is an organic compound that belongs to the class of organic thiocyanates . Organic thiocyanates are compounds containing the functional group RSCN, where the organic group ® is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .


Synthesis Analysis

Several synthesis routes exist for organic thiocyanates, the most common being the reaction between alkyl halides and alkali thiocyanate in aqueous media . For instance, isopropyl thiocyanate can be prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol .


Molecular Structure Analysis

The molecular structure of 2-Butyl thiocyanate, like other organic thiocyanates, consists of a functional group RSCN. In this case, the organic group ® is a butyl group attached to sulfur, forming a S–C single bond and a C≡N triple bond .


Chemical Reactions Analysis

Organic thiocyanates, including 2-Butyl thiocyanate, can undergo various chemical reactions. For example, they can be hydrolyzed to thiocarbamates . Additionally, arylthiocyanates can often be obtained by thiocyanogenation, a reaction favored for electron-rich aromatic substrates .

Scientific Research Applications

Safety and Hazards

While the specific safety and hazards of 2-Butyl thiocyanate were not found in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Future Directions

Thiocyanates, including 2-Butyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

properties

IUPAC Name

butan-2-yl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDYBNCYTSFZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl thiocyanate

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